molecular formula C10H10F2O B1430041 1,1-Difluoro-4-phenylbutan-2-one CAS No. 145299-84-9

1,1-Difluoro-4-phenylbutan-2-one

Cat. No. B1430041
CAS RN: 145299-84-9
M. Wt: 184.18 g/mol
InChI Key: BHMNKCWIONOLTE-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbutan-2-one, also known as DF4PB, is a synthetic compound that belongs to a class of chemicals known as substituted cathinones. It has a CAS Number of 145299-84-9 . The molecular weight of this compound is 184.19 .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Electrolyte Additives for Lithium-Ion Batteries

  • Application: As an electrolyte additive in lithium-ion batteries.
  • Findings: This compound helps in forming solid electrolyte interphase (SEI) layers on both cathode and anode, enhancing cycle performance at high charge voltages (Kubota et al., 2012).

Synthesis of Difluorodienes

  • Application: In the synthesis of difluorodienes.
  • Findings: It undergoes double dehydrobromination to form difluorodienes, useful in various organic reactions (Elsheimer et al., 1996).

Synthesis of 3-(Polyfluoroalkyl)propane-1,2,3-trione 2-oximes

  • Application: In the synthesis of polyfluoroalkyl compounds.
  • Findings: Offers a convenient method for synthesizing 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes under mild conditions (Filyakova et al., 2017).

Nematic and Smectic Liquid Crystals

  • Application: In the development of nematic and smectic liquid crystals.
  • Findings: Useful in altering the thermal and electro-optical properties of liquid crystals (Jankowiak et al., 2008).

Enantioselective Synthesis

  • Application: In the enantioselective synthesis of α-hydroxyketones.
  • Findings: Effective in producing high enantiomeric excesses of 2-hydroxy-1-phenylbutan-1-ones (Page et al., 1996).

Trifluoromethylated 1,2λ5σ4-oxaphospholanes

  • Application: In the synthesis of trifluoromethylated oxaphospholanes.
  • Findings: Useful in forming tricyclic diastereoisomeric phosphoranes and 1,2λ5σ4-oxaphospholanes (Ratner et al., 1997).

Enantioselective Synthesis of Odorants

  • Application: In the synthesis of odorants like 3-hydroxy-4-phenylbutan-2-one.
  • Findings: Efficient synthesis with high enantioselectivity using asymmetric epoxidation (Liang et al., 2013).

Protonation of Keto and Enol Forms

  • Application: Studying intramolecular hydrogen bonds.
  • Findings: The compound exhibits monoprotonation by HBr, showing distinct n.m.r. signals for hydroxy protons in protonated enol and keto forms (Clark et al., 1989).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Biochemical Analysis

Biochemical Properties

1,1-Difluoro-4-phenylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, thereby highlighting its potential as an anti-cancer agent . Additionally, it has been found to disrupt normal cellular processes, leading to changes in cell morphology and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in glycolysis, thereby reducing the energy production within cells . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary, with some studies indicating potential cytotoxicity after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites within cells. These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its movement across cell membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within cells, such as the mitochondria or nucleus . This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action.

properties

IUPAC Name

1,1-difluoro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMNKCWIONOLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145299-84-9
Record name 1,1-difluoro-4-phenylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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